molecular formula C13H10FNO2 B2810648 4-fluoro-N-(4-hydroxyphenyl)benzamide CAS No. 85059-06-9

4-fluoro-N-(4-hydroxyphenyl)benzamide

Cat. No.: B2810648
CAS No.: 85059-06-9
M. Wt: 231.226
InChI Key: BIEXWTLSOKJVPK-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-hydroxyphenyl)benzamide is a compound with the molecular formula C13H10FNO2 and a molecular weight of 231.226 g/mol. It is a promising compound in the field of medicinal chemistry and drug discovery. The compound contains both an amide-activated fluoro group and a phenol group, making it an interesting subject for various chemical reactions and applications .

Scientific Research Applications

4-fluoro-N-(4-hydroxyphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used in the synthesis of poly(aryl ether amides) and other polymers.

    Biology: Investigated for its potential as a succinate dehydrogenase inhibitor (SDHI), showing good antifungal activity against various pathogens.

    Medicine: Explored for its potential in drug discovery and medicinal chemistry.

    Industry: Utilized in the development of new materials with high thermal stability and other desirable properties.

Preparation Methods

4-fluoro-N-(4-hydroxyphenyl)benzamide can be synthesized through the condensation of 4-fluorobenzoyl chloride with either 4-aminophenol . The polymerizations are typically carried out in an N-methyl-2-pyrrolidone (NMP)/N-cyclohexyl-2-pyrrolidone (CHP) solvent mixture in the presence of potassium carbonate . This method has been used to prepare several new high molecular weight poly(aryl ethers) with glass transition temperatures in the 225°C range .

Chemical Reactions Analysis

4-fluoro-N-(4-hydroxyphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include potassium carbonate for nucleophilic aromatic substitution and various oxidizing agents for oxidation reactions . Major products formed from these reactions include poly(aryl ethers) and other substituted benzamides .

Comparison with Similar Compounds

4-fluoro-N-(4-hydroxyphenyl)benzamide can be compared with other similar compounds, such as:

    4-fluoro-N-(3-hydroxyphenyl)benzamide: Similar structure but with the hydroxyl group in a different position.

    N-(4-fluorophenyl)benzamide: Lacks the hydroxyl group, affecting its reactivity and applications.

    4-chloro-N-(4-hydroxyphenyl)benzamide: Contains a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of an amide-activated fluoro group and a phenol group, which provides a balance of reactivity and stability for various applications .

Properties

IUPAC Name

4-fluoro-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEXWTLSOKJVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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